![molecular formula C24H16FN5O5 B3721797 N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide](/img/structure/B3721797.png)
N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide
Overview
Description
N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-substituted indole moiety, a hydrazinecarbonyl group, and a nitrophenyl ethylene linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide typically involves multiple steps, starting with the preparation of the fluoro-substituted indole derivative. This is followed by the formation of the hydrazinecarbonyl intermediate and subsequent coupling with the nitrophenyl ethylene component. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction efficiency and scalability. Advanced methods such as catalytic oxidation in packed-bed reactors and the use of response surface methodology (RSM) for parameter optimization can be employed to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted indole oxides, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies using molecular dynamics simulations and density functional theory (DFT) models can provide insights into the precise interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
tert-Butyl carbamate: A compound used as a protecting group in organic synthesis.
Uniqueness
N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted indole moiety and hydrazinecarbonyl linkage make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(Z)-3-[(5-fluoro-2-hydroxy-1H-indol-3-yl)diazenyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O5/c25-16-8-11-19-18(13-16)21(24(33)26-19)28-29-23(32)20(27-22(31)15-4-2-1-3-5-15)12-14-6-9-17(10-7-14)30(34)35/h1-13,26,33H,(H,27,31)/b20-12-,29-28? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVSBVPIXULKR-VFQQDBTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N=NC3=C(NC4=C3C=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N=NC3=C(NC4=C3C=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


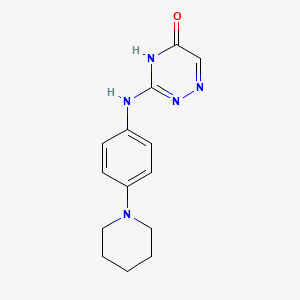
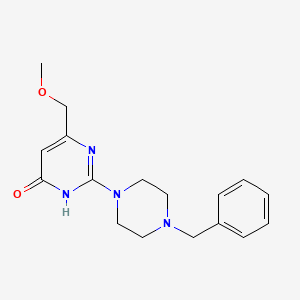
![N-(4-isopropoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B3721725.png)
![2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3721732.png)
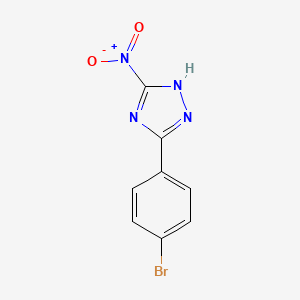
![N~1~-(5-CHLORO-2-PYRIDYL)-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B3721736.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3721744.png)
![2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol](/img/structure/B3721751.png)
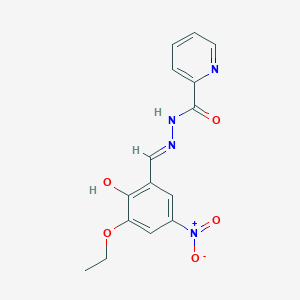
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3721765.png)
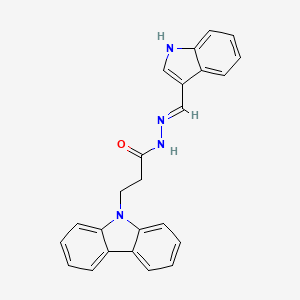
![2-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3721792.png)
![5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721795.png)
![4-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3721801.png)
